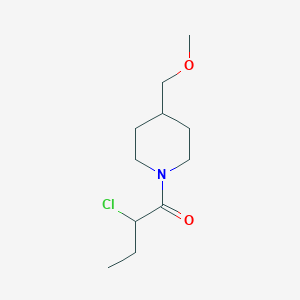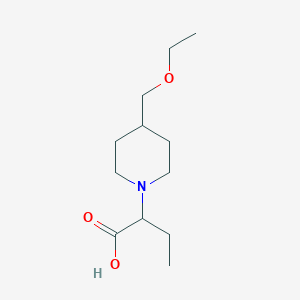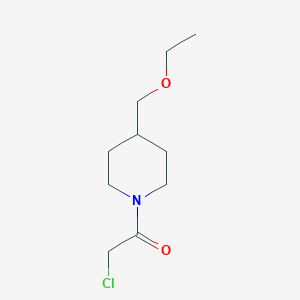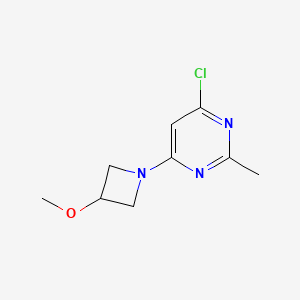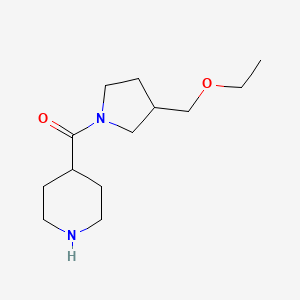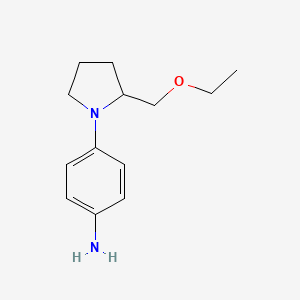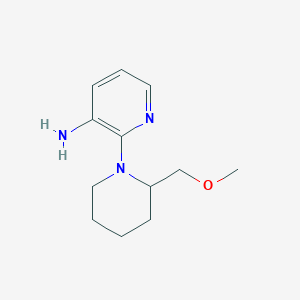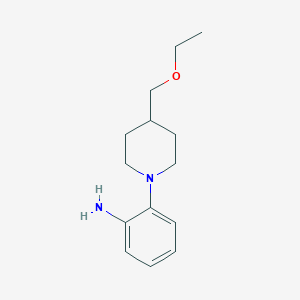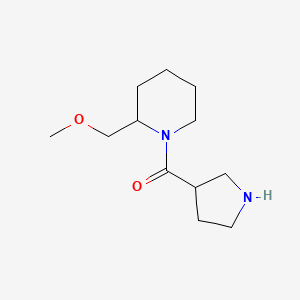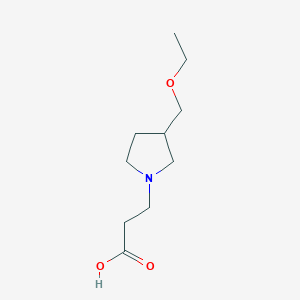
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
説明
科学的研究の応用
Corrosion Inhibition
3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, pyrrolidine derivatives like 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid have shown significant inhibition efficiency for steel in sulphuric acid environments. These compounds were tested using various methods, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, indicating that they can effectively protect steel from corrosion by adhering to its surface following the Langmuir adsorption model (Bouklah et al., 2006).
Quantum Chemical Investigation
These pyrrolidine derivatives have also been the subject of quantum chemical calculations and investigations to understand their molecular properties. The studies involved density functional theory (DFT) and quantum-chemical calculations, focusing on their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. Such research provides insight into the molecular behavior of these compounds, which is crucial for designing and developing new materials with desired properties (Bouklah et al., 2012).
Organic Synthesis and Drug Development
The chemical framework of this compound is versatile and has been used in synthesizing various potential therapeutic agents. For example, compounds with this framework have been investigated for the treatment of conditions like idiopathic pulmonary fibrosis. These compounds have been synthesized using diastereoselective routes and tested for their affinity against specific integrins, showing promising results as potential therapeutic agents (Procopiou et al., 2018).
Safety and Hazards
The safety information for “3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-3-5-11(7-9)6-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKMZOUXKHKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


